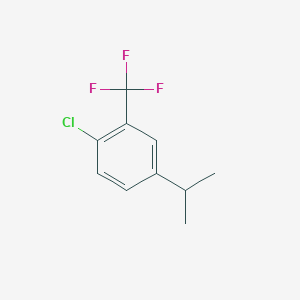
4-Isopropyl-2-(trifluoromethyl)chlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isopropyl-2-(trifluoromethyl)chlorobenzene: is an aromatic compound characterized by the presence of an isopropyl group, a trifluoromethyl group, and a chlorine atom attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2-(trifluoromethyl)chlorobenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2-(trifluoromethyl)chlorobenzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure the purity of the final product.
化学反应分析
Types of Reactions: 4-Isopropyl-2-(trifluoromethyl)chlorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in nitration, sulfonation, and halogenation reactions, where the trifluoromethyl and chlorine groups influence the regioselectivity of the substitution.
Oxidation: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are used under controlled temperatures.
Sulfonation: Sulfur trioxide or chlorosulfonic acid in the presence of a solvent like dichloromethane.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Nitration: 4-Isopropyl-2-(trifluoromethyl)-1-nitrobenzene.
Sulfonation: 4-Isopropyl-2-(trifluoromethyl)benzenesulfonic acid.
Halogenation: 4-Isopropyl-2-(trifluoromethyl)-1-chlorobenzene or 4-Isopropyl-2-(trifluoromethyl)-1-bromobenzene.
科学研究应用
4-Isopropyl-2-(trifluoromethyl)chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Pharmaceutical Research: It is investigated for its potential as a building block in the synthesis of drug candidates with improved pharmacokinetic properties.
Chemical Biology: The compound is used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.
作用机制
The mechanism of action of 4-Isopropyl-2-(trifluoromethyl)chlorobenzene depends on its specific application. In organic synthesis, the compound acts as a reactive intermediate that undergoes various transformations to form desired products. In pharmaceutical research, its mechanism of action may involve interactions with biological targets such as enzymes or receptors, leading to modulation of their activity.
相似化合物的比较
4-Isopropyl-2-(trifluoromethyl)benzene: Lacks the chlorine atom, which affects its reactivity and applications.
4-Isopropyl-2-(trifluoromethyl)fluorobenzene: Contains a fluorine atom instead of chlorine, leading to different chemical properties.
4-Isopropyl-2-(trifluoromethyl)bromobenzene: Contains a bromine atom, which influences its reactivity in substitution reactions.
Uniqueness: 4-Isopropyl-2-(trifluoromethyl)chlorobenzene is unique due to the combined presence of isopropyl, trifluoromethyl, and chlorine groups on the benzene ring. This combination imparts distinct electronic and steric effects, making the compound valuable in specific synthetic and research applications.
属性
IUPAC Name |
1-chloro-4-propan-2-yl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3/c1-6(2)7-3-4-9(11)8(5-7)10(12,13)14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENPOZZSGMXQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

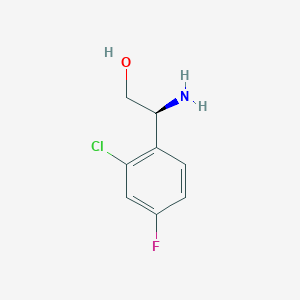
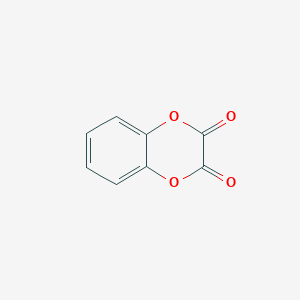
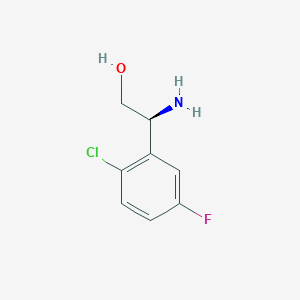

![4'-[4-(Trifluoromethoxy)phenyl]acetophenone](/img/structure/B6329550.png)

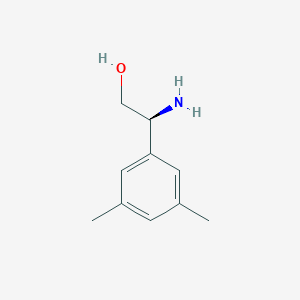
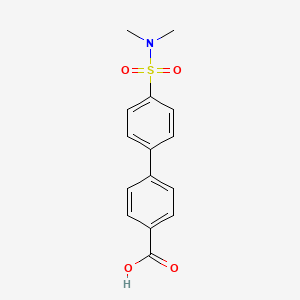
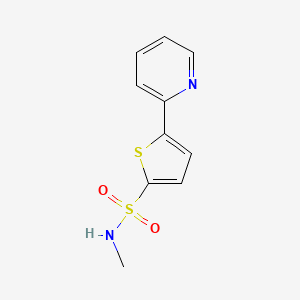
![1-[(1,3-dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6329592.png)
![2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile](/img/structure/B6329603.png)
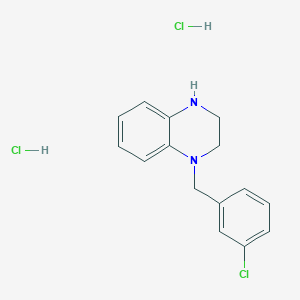
![4-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6329632.png)
